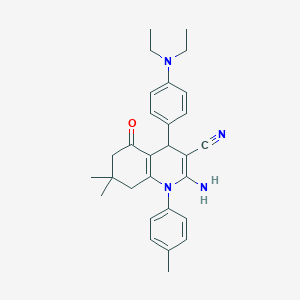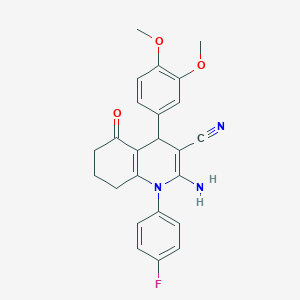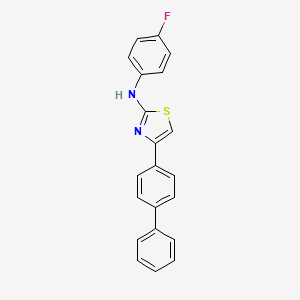![molecular formula C20H12F4N2O4 B11532613 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11532613.png)
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol involves several steps. One common method includes the reaction of 3-fluorophenol with 2,5-dibromobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with 4-nitrophenol in the presence of a base to yield the final compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol: This compound shares a similar structure but has different substituents, leading to variations in its chemical properties and applications.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide:
These comparisons highlight the uniqueness of 2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-4-nitrophenol, particularly in terms of its specific substituents and their effects on its chemical behavior and applications.
Properties
Molecular Formula |
C20H12F4N2O4 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H12F4N2O4/c21-14-2-1-3-16(10-14)30-19-7-4-13(20(22,23)24)9-17(19)25-11-12-8-15(26(28)29)5-6-18(12)27/h1-11,27H |
InChI Key |
CXTXRBVRKRDMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![N-(2-nitrophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532534.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)
![N'-((1E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11532548.png)

![(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532564.png)
![ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11532573.png)
![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)

![2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11532585.png)
![4-[(3,4-dimethoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazol-5-ol](/img/structure/B11532590.png)


![6-benzyl-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11532598.png)
